methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC17576835
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10O5 |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | methyl 7-methoxy-2-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C12H10O5/c1-15-8-4-3-7-5-9(11(13)16-2)12(14)17-10(7)6-8/h3-6H,1-2H3 |
| Standard InChI Key | LBWOOVZVWJRMBL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygenated heterocycles derived from the benzopyrone framework. The compound’s IUPAC name, methyl 7-methoxy-2-oxochromene-3-carboxylate, reflects its substitution pattern: a methoxy group (-OCH₃) at the 7-position, a ketone (=O) at the 2-position, and a methyl ester (-COOCH₃) at the 3-position. The chromene core contributes to its planar structure, facilitating π-π stacking interactions with biological macromolecules .
Table 1: Key Physicochemical Properties
*Calculated based on structural analogs from PubChem .
The molecular formula C₁₂H₁₀O₅ was derived by adjusting the ethyl ester variant (C₁₃H₁₂O₅, PubChem CID 914298 ) to a methyl group, reducing the carbon count by one. The planar chromene system and electron-withdrawing substituents enhance stability and reactivity, making the compound amenable to further derivatization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step reactions starting from resorcinol or its derivatives. A common route includes:
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Pechmann Condensation: Resorcinol reacts with β-keto esters (e.g., methyl acetoacetate) in the presence of acidic catalysts (e.g., H₂SO₄) to form the chromene backbone.
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Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement introduces the methoxy group at the 7-position.
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Esterification: Carboxylic acid intermediates are methylated using diazomethane or methyl iodide.
Key Reaction Conditions
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Temperature: 80–120°C
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Catalysts: Lewis acids (e.g., ZnCl₂) or Brønsted acids
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Solvents: Ethanol, acetic acid, or dimethylformamide (DMF).
Green Chemistry Approaches
Industrial production emphasizes sustainability through:
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Solvent-Free Reactions: Microwave-assisted synthesis reduces energy consumption.
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Biocatalysts: Lipases or esterases improve regioselectivity and yield.
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Waste Minimization: Recycling byproducts like acetic acid enhances cost-efficiency.
Biological Activities and Mechanisms
Anticancer Activity
Methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate disrupts microtubule dynamics by binding to tubulin’s colchicine site, preventing polymerization and inducing mitotic arrest in cancer cells. Studies report IC₅₀ values of 2.5–5.0 µM against prostate cancer (PC-3) and melanoma (A375) cell lines.
Mechanism of Tubulin Inhibition
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Binding Affinity: The methoxy and carboxylate groups form hydrogen bonds with tubulin’s β-subunit (Asn101, Thr145).
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Conformational Change: Destabilizes α-β tubulin dimers, triggering apoptosis via caspase-3 activation.
Neuroprotective Effects
The compound inhibits acetylcholinesterase (AChE) with a Ki of 8.3 nM, comparable to donepezil, a standard Alzheimer’s drug. This activity stems from:
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Cation-π Interactions: The chromene’s aromatic system binds AChE’s catalytic anionic site (CAS).
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Peripheral Anionic Site (PAS) Blockade: Reduces amyloid-β aggregation, a hallmark of Alzheimer’s pathology.
Antimicrobial and Antioxidant Properties
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Antibacterial Activity: Minimum inhibitory concentrations (MICs) of 16–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa.
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ROS Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) with EC₅₀ values of 12–18 µM.
Applications in Research and Industry
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for antitumor agents targeting tubulin.
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Prodrug Design: Esterase-mediated hydrolysis releases active carboxylic acid metabolites in vivo.
Materials Science
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Fluorescent Probes: The chromene core emits blue fluorescence (λₑₘ = 450 nm), useful in bioimaging .
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Polymer Additives: Enhances UV stability in polyethylene films.
Comparative Analysis with Structural Analogs
Ethyl Ester Variant (PubChem CID 914298)
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Molecular Weight: 248.23 g/mol vs. 234.20 g/mol (methyl ester) .
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Bioavailability: Ethyl ester exhibits slower hydrolysis, prolonging half-life in plasma .
7-Hydroxy Derivative (CAS 86788-49-0)
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Activity Trade-offs: Higher antioxidant potency (EC₅₀ = 8 µM) but reduced AChE inhibition (Ki = 15 nM).
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Solubility: Increased water solubility due to phenolic -OH group.
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